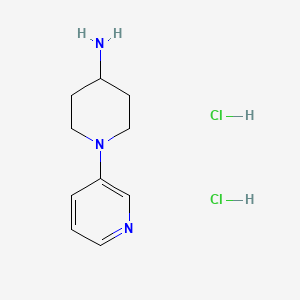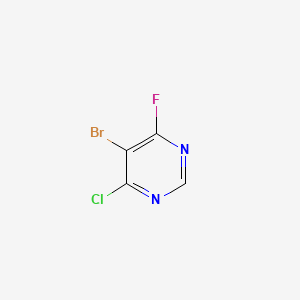
5-Bromo-4-chloro-6-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-6-fluoropyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of bromine, chlorine, and fluorine atoms in the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-fluoropyrimidine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a pyrimidine derivative is treated with halogenating agents under controlled conditions. For example, starting with 4,6-dichloropyrimidine, a fluorination reaction can be carried out using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). Subsequently, bromination can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled temperature and reaction time .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-6-fluoropyrimidine can undergo nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles. For example, treatment with amines can lead to the formation of aminopyrimidine derivatives.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents like ethanol or toluene are typically employed.
Major Products:
Aminopyrimidines: Formed from nucleophilic substitution with amines.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-4-chloro-6-fluoropyrimidine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique halogenation pattern allows for selective functionalization, making it valuable in the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound is used in the development of advanced materials, including liquid crystals and polymers. Its halogenated structure contributes to the desired physical and chemical properties of these materials .
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-6-fluoropyrimidine and its derivatives depends on their specific applications. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with nucleic acids. For example, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer activity . The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to target proteins or nucleic acids, leading to increased biological activity.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-6-chloro-5-fluoropyrimidine
- 5-Bromo-4,6-dichloropyrimidine
- 4-Chloro-6-ethyl-5-fluoropyrimidine
Comparison: 5-Bromo-4-chloro-6-fluoropyrimidine is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. Compared to 4-Bromo-6-chloro-5-fluoropyrimidine, the position of the halogens affects the compound’s electronic distribution and steric hindrance, influencing its reactivity in substitution and coupling reactions. The presence of fluorine in this compound enhances its stability and lipophilicity compared to its non-fluorinated analogs .
Eigenschaften
Molekularformel |
C4HBrClFN2 |
|---|---|
Molekulargewicht |
211.42 g/mol |
IUPAC-Name |
5-bromo-4-chloro-6-fluoropyrimidine |
InChI |
InChI=1S/C4HBrClFN2/c5-2-3(6)8-1-9-4(2)7/h1H |
InChI-Schlüssel |
JKAXUOASKGSMDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C(=N1)Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


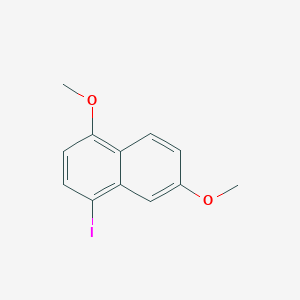
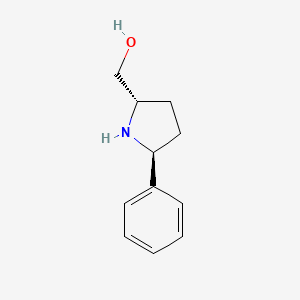
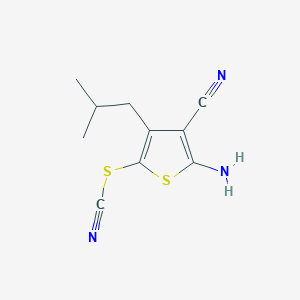
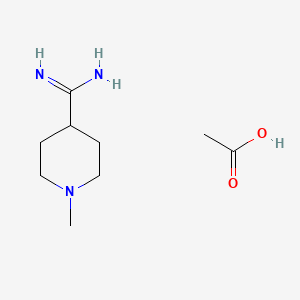
![3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13500305.png)
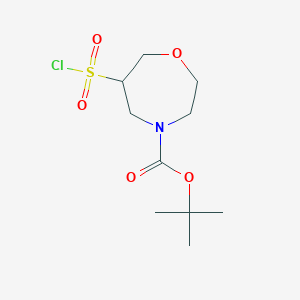
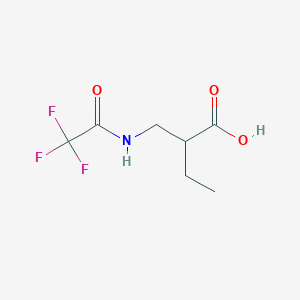
![7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13500316.png)
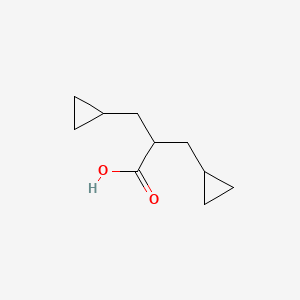
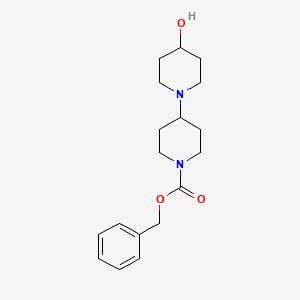

![4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13500343.png)

